1-(2,5-Difluorophenyl)propan-1-ol

Description

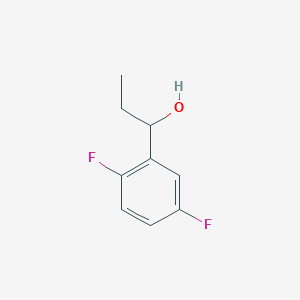

1-(2,5-Difluorophenyl)propan-1-ol is a fluorinated secondary alcohol with the molecular formula C₉H₁₀F₂O (calculated molecular weight: 172.17 g/mol). Its structure features a propan-1-ol backbone substituted at the 1-position with a 2,5-difluorophenyl group. The fluorine atoms at the 2- and 5-positions of the aromatic ring impart significant electron-withdrawing effects, influencing reactivity and intermolecular interactions.

Properties

Molecular Formula |

C9H10F2O |

|---|---|

Molecular Weight |

172.17 g/mol |

IUPAC Name |

1-(2,5-difluorophenyl)propan-1-ol |

InChI |

InChI=1S/C9H10F2O/c1-2-9(12)7-5-6(10)3-4-8(7)11/h3-5,9,12H,2H2,1H3 |

InChI Key |

FTMMLFCGYVTZLO-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C1=C(C=CC(=C1)F)F)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 1-(2,5-Difluorophenyl)propan-1-ol with structurally related compounds, focusing on functional groups, substituents, and inferred properties.

1-(2,5-Dimethylphenyl)propan-1-one

- Molecular Formula : C₁₀H₁₂O.

- Functional Group : Ketone.

- Substituents : Two methyl groups at the 2- and 5-positions of the phenyl ring.

- Key Differences: Electron Effects: Methyl groups are electron-donating, contrasting with fluorine’s electron-withdrawing nature. This alters electrophilic aromatic substitution reactivity. Reactivity: Ketones undergo nucleophilic additions, whereas alcohols participate in oxidation or esterification.

1-(2,5-Difluorophenyl)butan-1-amine Hydrochloride

- Molecular Formula : C₁₀H₁₄ClF₂N.

- Functional Group : Amine hydrochloride.

- Substituents : 2,5-Difluorophenyl group with a four-carbon chain (butan-1-amine).

- Functional Group: The amine hydrochloride salt is ionic, enhancing water solubility. In contrast, alcohols are neutral and moderately polar. Safety: Classified as non-hazardous but requires standard laboratory precautions (e.g., ventilation, PPE).

Comparative Data Table

*Inferred based on functional group properties.

Research Findings and Implications

- Fluorine Effects : The 2,5-difluoro substitution enhances metabolic stability and bioavailability in drug candidates compared to methyl groups.

- Safety Profiles: The amine hydrochloride derivative’s non-hazardous classification suggests fluorinated amines may offer safer handling compared to some alcohols or ketones.

- Synthetic Utility : The alcohol group in this compound enables further functionalization (e.g., to esters or ethers), whereas the ketone and amine derivatives are less versatile in this regard.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.